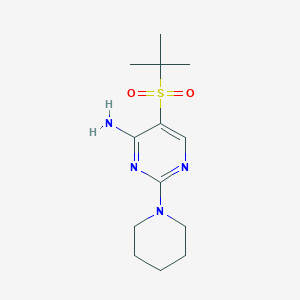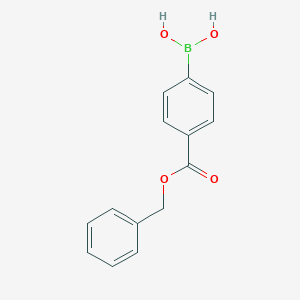
4-Benzyloxycarbonylphenylboronic acid
Descripción general
Descripción
4-Benzyloxycarbonylphenylboronic acid, also known as Benzyl 4-boronobenzoate, is a chemical compound with the molecular formula C14H13BO4 . It has a molecular weight of 256.06 .
Molecular Structure Analysis
The molecular structure of 4-Benzyloxycarbonylphenylboronic acid consists of 14 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
4-Benzyloxycarbonylphenylboronic acid is a solid substance . It has a density of 1.3±0.1 g/cm3 . The boiling point is 454.9±47.0 °C at 760 mmHg . The compound has a molar refractivity of 69.1±0.4 cm3 . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación
Phenylboronic Acid Derivatives in Sensing Applications
Phenylboronic acid (PBA) derivatives, including “4-Benzyloxycarbonylphenylboronic acid”, are known to form reversible complexes with polyols, including sugars . This unique chemistry has led to their utility in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions are particularly useful in these applications . The sensing applications can be homogeneous assays or heterogeneous detection .
Phenylboronic Acid Derivatives in Therapeutic Applications
Phenylboronic acid derivatives also have therapeutic applications . They have been used in drug delivery systems . For example, they can be used to create glucose-responsive systems that can control the release of insulin .
Phenylboronic Acid Derivatives in Biomedical Applications
Phenylboronic acid-functionalized chitosan has been explored for biomedical applications . Chitosan is a natural polysaccharide that has been used in various biomedical fields due to its biocompatibility, biodegradability, and low toxicity . When functionalized with phenylboronic acid, it can be used for tumor targeting .
Phenylboronic Acid Derivatives in Organic Synthesis
Phenylboronic acid derivatives are widely used in organic synthesis . They are particularly useful in Suzuki-Miyaura cross-coupling reactions , which are a type of palladium-catalyzed carbon-carbon bond forming reaction . These reactions are used to synthesize a variety of organic compounds, including pharmaceuticals and polymers .
Phenylboronic Acid Derivatives in Material Science
Phenylboronic acid derivatives also have applications in material science . For example, they can be used to modify the surface properties of materials . This can be used to create materials with specific properties, such as increased hydrophilicity or hydrophobicity .
Phenylboronic Acid Derivatives in Analytical Chemistry
Phenylboronic acid derivatives can be used in analytical chemistry . For example, they can be used to create sensors for the detection of various analytes . This is due to their ability to form reversible covalent bonds with diols and amines .
Phenylboronic Acid Derivatives in Polymer Chemistry
Phenylboronic acid derivatives are used in polymer chemistry . They can be used to modify the surface properties of polymers , and they can also be used in the synthesis of new polymers .
Phenylboronic Acid Derivatives in Bioconjugation
Phenylboronic acid derivatives can be used in bioconjugation . This involves attaching a phenylboronic acid derivative to a biomolecule, such as a protein or a nucleic acid . This can be used for various purposes, such as enhancing the stability or functionality of the biomolecule .
Phenylboronic Acid Derivatives in Drug Discovery
Phenylboronic acid derivatives are used in drug discovery . They can be used as building blocks in the synthesis of new drugs . They can also be used to modify existing drugs to improve their properties .
Safety And Hazards
Propiedades
IUPAC Name |
(4-phenylmethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-14(19-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSDJFGNRVVDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378307 | |
| Record name | {4-[(Benzyloxy)carbonyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxycarbonylphenylboronic acid | |
CAS RN |
184000-11-1 | |
| Record name | {4-[(Benzyloxy)carbonyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxycarbonyl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



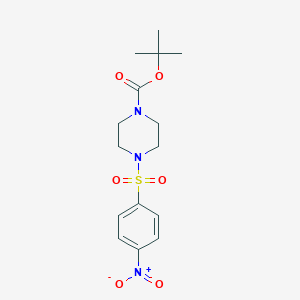
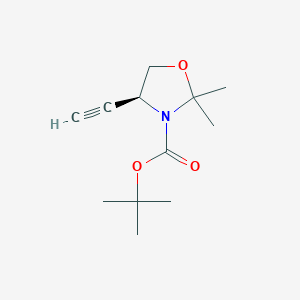
![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)
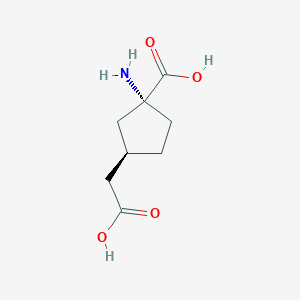

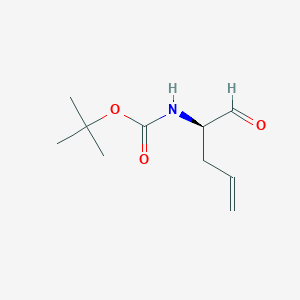
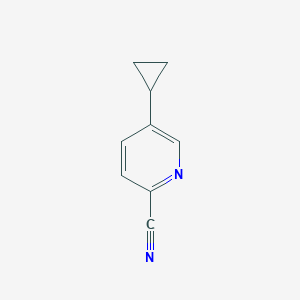
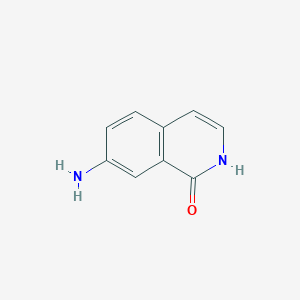

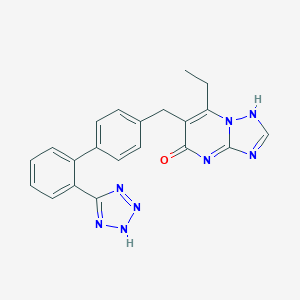
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)

